molecular formula C11H9Cl2NO5 B8359965 Ethyl Alpha-oxo-3-(2-nitro-4,5-dichlorophenyl)propanoate

Ethyl Alpha-oxo-3-(2-nitro-4,5-dichlorophenyl)propanoate

Cat. No. B8359965
M. Wt: 306.10 g/mol
InChI Key: WQKSDNNSQJXXAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl Alpha-oxo-3-(2-nitro-4,5-dichlorophenyl)propanoate is a useful research compound. Its molecular formula is C11H9Cl2NO5 and its molecular weight is 306.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl Alpha-oxo-3-(2-nitro-4,5-dichlorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl Alpha-oxo-3-(2-nitro-4,5-dichlorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl Alpha-oxo-3-(2-nitro-4,5-dichlorophenyl)propanoate

Molecular Formula

C11H9Cl2NO5

Molecular Weight

306.10 g/mol

IUPAC Name

ethyl 3-(4,5-dichloro-2-nitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C11H9Cl2NO5/c1-2-19-11(16)10(15)4-6-3-7(12)8(13)5-9(6)14(17)18/h3,5H,2,4H2,1H3

InChI Key

WQKSDNNSQJXXAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of potassium (49.2 g, 1.26 mol) in anhydrous diethyl ether (500 ml), a solution of absolute EtOH (319 ml) and anhydrous diethyl ether (260 ml) was added dropwise under nitrogen during a period of four hours. The resulting solution was diluted with anhydrous diethyl ether (1200 mL) and then diethyl oxalate (171 ml, 1.26 mol) was added dropwise in about 30 minutes. To the resulting yellow mixture, a solution of 2-nitro-4,5-dichlorotoluene (260 g, 1.26 mmol), prepared as described by Cohen and Dakin in J. Chem. Soc., 79, 1133, in anhydrous diethyl ether (450 ml) was added dropwise in one hour at RT. Stirring was continued for additional three hours and the dark-brown mixture was settled at RT for two days. The potassium salt was collected by suction and dried to give a dark-brown powder. This was suspended in a mixture of water (400 ml) and ethyl acetate (400 ml), then acidified with 10% HCl. The organic phase was washed with brine, aqueous sat. NaHCO3 and again brine, then it was dried with MgSO4. Evaporation produced 239 g of title compound (781 mmol, yield 62.0%) as a light brown solid that was used as such for the next step, m.p.=92-94° C.
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
319 mL
Type
solvent
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
171 mL
Type
reactant
Reaction Step Three
Quantity
260 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1200 mL
Type
solvent
Reaction Step Six
Quantity
450 mL
Type
solvent
Reaction Step Seven
Name
Quantity
400 mL
Type
solvent
Reaction Step Eight
Quantity
400 mL
Type
solvent
Reaction Step Eight
Yield
62%

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